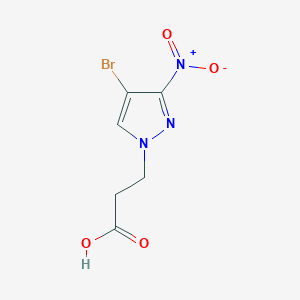

3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

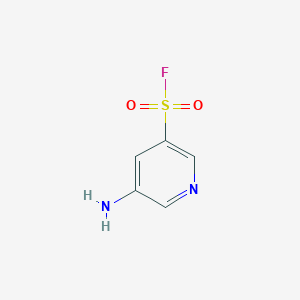

3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a chemical compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a bromo group and a nitro group attached to the pyrazole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid was dissolved in warm ethanol and added to a warm ethanol solution of Zn(NO3)2·6H2O in a molar ratio of 1:2 . After two days, the colorless single crystals of the compound were filtered and washed with ethanol .Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid are not available, pyrazoles in general possess many biological and pharmaceutical properties . They also have interesting coordination properties .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds closely related to 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid have been documented, demonstrating their regiospecific synthesis and complex hydrogen bonding patterns. For instance, Kumarasinghe et al. (2009) outlined the synthesis of a structurally similar compound, highlighting the necessity of single-crystal X-ray analysis for unambiguous structure determination due to the complex nature of regioisomer identification through spectroscopic techniques alone. This study underscores the intricate hydrogen bonding and Br...Br interactions within the crystalline structure, indicating the significance of detailed structural analysis in understanding the physicochemical properties of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Advancements in Synthetic Methodologies

Research has also focused on developing efficient synthetic methodologies for pyrazole derivatives, which hold substantial potential in various scientific applications. Obermayer et al. (2011) described a microwave-assisted, continuous flow multistep synthesis approach for 4-(pyrazol-1-yl)carboxanilides, showcasing a dramatic reduction in processing time and an improvement in product yields. This methodology presents a significant advancement in the synthesis of pyrazole derivatives, offering a more efficient and scalable approach for producing compounds with potential biological and material science applications (Obermayer, Glasnov, & Kappe, 2011).

Potential in Polyketide Construction

In the realm of organic synthesis, particularly in constructing polyketide structures, Gao et al. (2011) demonstrated an innovative approach involving double diastereo- and enantioselective iridium-catalyzed crotylation of 1,3-diols. This method facilitates the direct generation of acyclic polypropionate stereopolyads from the alcohol oxidation level, showcasing a highly efficient and simplified pathway for synthesizing complex organic structures. Such advancements highlight the potential of using pyrazole derivatives in synthesizing natural product analogs and complex organic molecules (Gao, Han, & Krische, 2011).

Propriétés

IUPAC Name |

3-(4-bromo-3-nitropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O4/c7-4-3-9(2-1-5(11)12)8-6(4)10(13)14/h3H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMXTQHEZQCMRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCC(=O)O)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2829344.png)

![N-(2,3-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2829345.png)

![2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid](/img/structure/B2829348.png)

![N-(5-chloro-2-methoxyphenyl)-5-propionyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2829353.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2829354.png)

![3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2829357.png)

![3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2829360.png)